Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate
CAS No.:
Cat. No.: VC19996026
Molecular Formula: C20H20N2O5
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N2O5 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | ethyl 4-[4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl]benzoate |
| Standard InChI | InChI=1S/C20H20N2O5/c1-2-27-20(26)13-6-8-16(9-7-13)22-12-14(10-18(22)24)19(25)21-15-4-3-5-17(23)11-15/h3-9,11,14,23H,2,10,12H2,1H3,(H,21,25) |
| Standard InChI Key | PMZYBSJOPVBFJG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)O |
Introduction
Overview of the Compound
The compound Ethyl 4-{4-[(3-hydroxyphenyl)carbamoyl]-2-oxopyrrolidin-1-yl}benzoate can be described as a complex organic molecule with the following structural components:
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Ethyl ester group, contributing to its potential solubility and reactivity.
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A pyrrolidinone ring, a common motif in bioactive molecules, often associated with pharmaceutical applications.
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A hydroxyphenylcarbamoyl group, which may influence hydrogen bonding and biological interactions.
This structure suggests potential applications in medicinal chemistry, particularly as a scaffold for drug design or bioactive compound development.
Potential Applications
Compounds with similar functional groups have been studied for various biological activities:
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Pyrrolidinone derivatives are known for their roles in enzyme inhibition, anti-inflammatory properties, and neuroprotective effects.
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Hydroxyphenyl groups often contribute to antioxidant activity due to their ability to donate hydrogen atoms to neutralize free radicals.
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Benzoate esters are sometimes used as intermediates in synthesizing more complex molecules or as active pharmaceutical ingredients.
Synthesis Pathways
The synthesis of such compounds typically involves:
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Formation of the pyrrolidinone ring via cyclization reactions.
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Introduction of the hydroxyphenylcarbamoyl group through amide bond formation.
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Esterification of benzoic acid derivatives to form the ethyl benzoate moiety.
Biological Relevance
While specific studies on this compound are unavailable, structurally related molecules have been investigated for:
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Antioxidant properties (due to phenolic groups).
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Anti-cancer activity (via carbamoyl derivatives).
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Enzyme modulation (pyrrolidinone-based inhibitors).
Future Research Directions
To fully understand its potential:
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Conduct computational modeling to predict binding affinities with biological targets.
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Perform experimental assays for antioxidant, anti-inflammatory, or enzyme-inhibitory activities.
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Investigate its pharmacokinetics and metabolism in biological systems.
If you require additional details or specific experimental data, further targeted research would be necessary.
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